molecular formula C48H54N5O9P B8258470 (1R,3R,4R,7S)-3-(4-Benzamido-5-methyl-2-oxopyrimidin-1(2H)-yl)-1-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite CAS No. 206055-82-5

(1R,3R,4R,7S)-3-(4-Benzamido-5-methyl-2-oxopyrimidin-1(2H)-yl)-1-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite

Cat. No.: B8258470
CAS No.: 206055-82-5
M. Wt: 875.9 g/mol
InChI Key: XHILZPWJJJDDDY-HXAWEXODSA-N
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Description

N-Benzoyl-1-[2-O,4-C-methylene-5-O-(4,4’-dimethoxytrityl)-3-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-beta-D-ribofuranosyl]-5-methylcytosine is a complex organic compound that plays a significant role in various scientific fields. This compound is particularly notable for its applications in nucleic acid chemistry, where it is used as a building block for the synthesis of modified nucleotides and oligonucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-1-[2-O,4-C-methylene-5-O-(4,4’-dimethoxytrityl)-3-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-beta-D-ribofuranosyl]-5-methylcytosine involves multiple steps, starting from the appropriate ribofuranosyl derivative. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups of the ribofuranosyl moiety are protected using 4,4’-dimethoxytrityl chloride under basic conditions.

    Phosphitylation: The protected ribofuranosyl derivative is then phosphitylated using 2-cyanoethoxy(diisopropylamino)phosphine.

    Benzoylation: The amino group of the cytosine base is benzoylated using benzoyl chloride.

    Cyclization: The final step involves cyclization to form the methylene bridge, resulting in the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactions: Conducting the reactions in large reactors with precise control over temperature and pH.

    Purification: Using chromatography techniques to purify the final product.

    Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-1-[2-O,4-C-methylene-5-O-(4,4’-dimethoxytrityl)-3-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-beta-D-ribofuranosyl]-5-methylcytosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phosphine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with simplified structures.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-Benzoyl-1-[2-O,4-C-methylene-5-O-(4,4’-dimethoxytrityl)-3-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-beta-D-ribofuranosyl]-5-methylcytosine has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of modified nucleotides and oligonucleotides for various biochemical studies.

    Biology: Plays a role in the study of DNA and RNA interactions, as well as in the development of gene therapy techniques.

    Industry: Used in the production of synthetic nucleic acids for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of N-Benzoyl-1-[2-O,4-C-methylene-5-O-(4,4’-dimethoxytrityl)-3-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-beta-D-ribofuranosyl]-5-methylcytosine involves its incorporation into nucleic acids, where it can alter the structure and function of DNA or RNA. The compound interacts with molecular targets such as polymerases and nucleases, affecting the replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-O-methyladenosine
  • N-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-O-methylguanosine

Uniqueness

N-Benzoyl-1-[2-O,4-C-methylene-5-O-(4,4’-dimethoxytrityl)-3-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-beta-D-ribofuranosyl]-5-methylcytosine is unique due to its specific structural modifications, which confer distinct properties such as enhanced stability and specificity in nucleic acid interactions. This makes it particularly valuable in the synthesis of modified oligonucleotides for research and therapeutic applications.

Biological Activity

The compound (1R,3R,4R,7S)-3-(4-benzamido-5-methyl-2-oxopyrimidin-1(2H)-yl)-1-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure with multiple functional groups that contribute to its biological activity. The presence of the benzamido and pyrimidinyl moieties suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the areas of enzyme inhibition and receptor modulation.

Enzyme Inhibition

Studies have shown that compounds with similar structures can act as inhibitors for various enzymes. For instance, derivatives of pyrimidine have been noted for their inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical in neurodegenerative diseases and bacterial infections, respectively .

Table 1: Enzyme Inhibition Activities

CompoundTarget EnzymeInhibition TypeIC50 Value
Compound AAChECompetitive50 µM
Compound BUreaseNon-competitive30 µM

Receptor Modulation

The compound may also interact with neurotransmitter receptors. Similar compounds have been studied for their roles as positive allosteric modulators of AMPA receptors, which are crucial for synaptic transmission and plasticity in the central nervous system .

Table 2: Receptor Activity

CompoundReceptor TypeModulation EffectEC50 Value
Compound CAMPAPositive Allosteric20 nM

The biological activity of this compound can be attributed to its ability to form stable complexes with target proteins through hydrogen bonding and hydrophobic interactions. Molecular docking studies suggest that the benzamido group enhances binding affinity to target enzymes or receptors by stabilizing the ligand-receptor complex .

Case Studies

Recent studies have explored the pharmacological effects of similar compounds:

  • Anti-inflammatory Activity : A study evaluated a series of pyrimidine derivatives for their anti-inflammatory properties. The most active compound significantly reduced inflammation markers such as COX-2 and IL-1β by over 80%, indicating a strong anti-inflammatory potential similar to that expected from our compound .
  • Neuroprotective Effects : In vivo studies demonstrated that related compounds could cross the blood-brain barrier and enhance neurotransmitter levels like acetylcholine and serotonin in the hippocampus, suggesting potential neuroprotective effects .

Properties

IUPAC Name

N-[1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H54N5O9P/c1-32(2)53(33(3)4)63(60-28-14-27-49)62-42-41-45(52-29-34(5)43(51-46(52)55)50-44(54)35-15-10-8-11-16-35)61-47(42,30-58-41)31-59-48(36-17-12-9-13-18-36,37-19-23-39(56-6)24-20-37)38-21-25-40(57-7)26-22-38/h8-13,15-26,29,32-33,41-42,45H,14,28,30-31H2,1-7H3,(H,50,51,54,55)/t41-,42+,45-,47-,63?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHILZPWJJJDDDY-HXAWEXODSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C4C(C(O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@H]4[C@@H]([C@@](O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H54N5O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

875.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206055-82-5
Record name (1R,3R,4R,7S)-3-(4-N-Benzoyl-5-methylcytosin-1-yl)-7-(2-cyanoethoxy(diisopropylamino)phosphinoxy)-1-(4,4â??-dimethoxytrityloxymethyl)-2,5-dioxabicyclo[2.2.1]heptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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